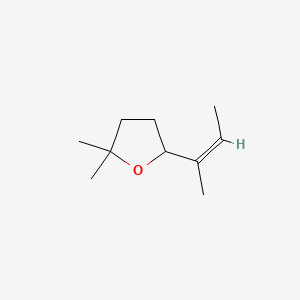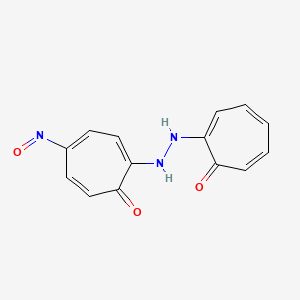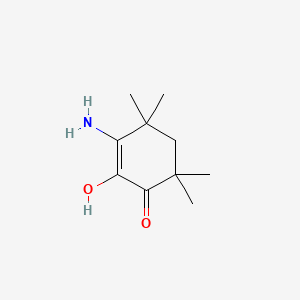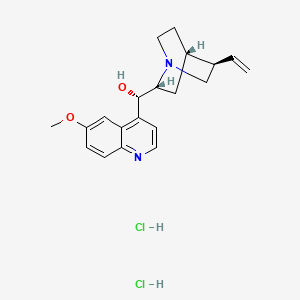
Quinidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinidine dihydrochloride is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a stereoisomer of quinine and is primarily used as an antiarrhythmic agent to treat certain types of irregular heartbeats. This compound is known for its ability to stabilize the heart’s rhythm by blocking sodium and potassium currents, which prolongs the action potential of cardiac cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinidine dihydrochloride is typically synthesized from quinine, another alkaloid found in the Cinchona bark. The process involves several steps:
Extraction: Quinine is extracted from the bark using an organic solvent.
Transformation: Quinine is then transformed into quinidine through a series of chemical reactions, including oxidation and reduction.
Conversion to Hydrochloride: The quinidine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of quinine from Cinchona bark, followed by its chemical transformation and purification. The process is optimized to ensure high yield and purity, using environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Quinidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of quinine to quinidine involves oxidation reactions.
Reduction: Reduction reactions are also involved in the transformation process.
Substitution: The formation of this compound from quinidine involves substitution reactions with hydrochloric acid
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of quinine.
Reducing Agents: Used in the reduction steps.
Hydrochloric Acid: Used to form the dihydrochloride salt.
Major Products
The major product of these reactions is this compound, which is used in pharmaceutical formulations .
Scientific Research Applications
Quinidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular action potentials.
Industry: Used in the production of other pharmaceutical compounds and as a standard in analytical chemistry.
Mechanism of Action
Quinidine dihydrochloride exerts its effects by blocking sodium and potassium currents in cardiac cells. This action prolongs the action potential and refractory period of the heart, stabilizing the heart’s rhythm. The compound binds to the open and inactivated states of sodium channels, preventing depolarization and reducing excitability .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another alkaloid from Cinchona bark, primarily used as an antimalarial agent.
Cinchonine: Similar in structure but used less frequently in medicine.
Cinchonidine: Another stereoisomer with similar properties.
Uniqueness
Quinidine dihydrochloride is unique in its strong antiarrhythmic properties, making it particularly effective in treating certain types of cardiac arrhythmias. Its ability to block both sodium and potassium currents sets it apart from other similar compounds .
Properties
CAS No. |
85135-88-2 |
|---|---|
Molecular Formula |
C20H26Cl2N2O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19+,20-;;/m0../s1 |
InChI Key |
NNKXWRRDHYTHFP-KAIFKDDSSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl.Cl |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



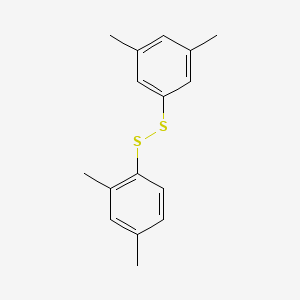
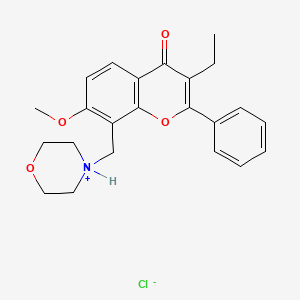
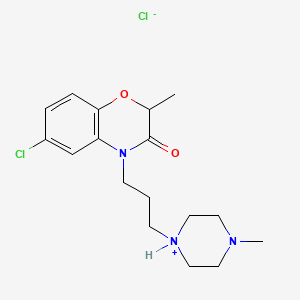
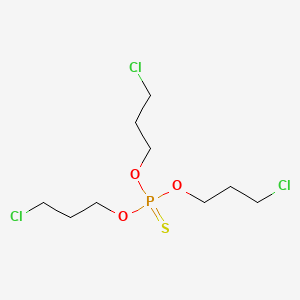
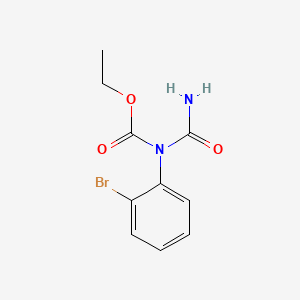
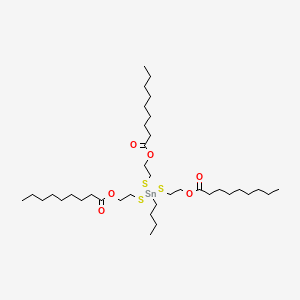
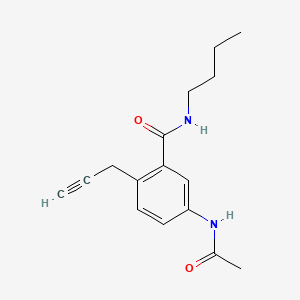
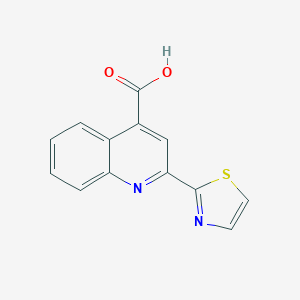
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
